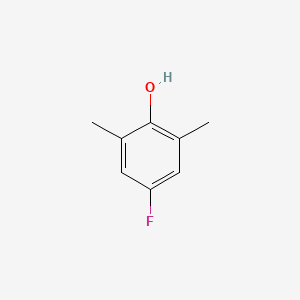

4-Fluoro-2,6-dimethylphenol

Übersicht

Beschreibung

4-Fluoro-2,6-dimethylphenol is an organic compound with the molecular formula C₈H₉FO It is a derivative of phenol, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atoms at the second and sixth positions are replaced by methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Fluoro-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluoro-1,3-dimethylbenzene with a suitable base to form the desired phenol derivative . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2,6-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.

Substitution: The fluorine atom or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Wissenschaftliche Forschungsanwendungen

Chemistry

FDMP serves as a building block in organic synthesis . It is utilized as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.

Biochemistry

In biochemical research, FDMP has been shown to interact with cytochrome P450 enzymes , which play a crucial role in drug metabolism. Studies indicate that FDMP can influence enzyme activity and cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This interaction highlights its potential as a tool for studying metabolic processes.

Medicine

Research into FDMP's therapeutic properties is ongoing. Its applications in drug development focus on its potential as an active pharmaceutical ingredient (API) due to its unique biological activities. The compound's ability to modulate enzyme activity suggests possible uses in treating metabolic disorders or enhancing drug efficacy .

Industry

In industrial applications, FDMP is used in the production of specialty chemicals , including those for liquid crystals and organic luminescent materials. Its properties make it suitable for developing materials with specific functionalities required in various sectors such as electronics and agriculture .

Case Studies

- Enzyme Interaction Studies : Research highlighted that FDMP interacts with cytochrome P450 enzymes, affecting their activity levels in vitro. This study provides insights into how FDMP can be used to explore metabolic pathways and drug interactions.

- Pharmaceutical Development : A case study demonstrated the use of FDMP as an API in developing new medications targeting metabolic diseases. The compound's ability to modulate specific pathways was crucial in optimizing drug formulations .

- Industrial Applications : An analysis of production processes utilizing FDMP showed its role as an intermediate in synthesizing specialty chemicals for electronic applications. The efficiency of these processes was significantly enhanced by incorporating FDMP into the reaction schemes .

Wirkmechanismus

The mechanism by which 4-Fluoro-2,6-dimethylphenol exerts its effects involves interactions with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-methylphenol: Similar structure but with only one methyl group.

2,6-Dimethylphenol: Lacks the fluorine atom, affecting its chemical properties.

4-Fluorophenol: Contains a fluorine atom but lacks the methyl groups.

Uniqueness: 4-Fluoro-2,6-dimethylphenol is unique due to the combination of the fluorine atom and two methyl groups, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for various applications in research and industry.

Biologische Aktivität

4-Fluoro-2,6-dimethylphenol (FDMP) is a fluorinated phenolic compound with the molecular formula and a molecular weight of 140.15 g/mol. It has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and environmental science. This article explores the biological activity of FDMP, including its synthesis, degradation pathways, and potential applications.

- CAS Number : 2338-56-9

- Molecular Formula :

- Appearance : Typically appears as a white to light yellow powder.

- Melting Point : Approximately 77-81 °C .

Synthesis

FDMP can be synthesized through various chemical processes, often starting from simpler phenolic compounds. The synthesis typically involves the introduction of a fluorine atom at the para position relative to the hydroxyl group on a dimethylphenol scaffold. Specific methods include electrophilic fluorination techniques that allow for selective substitution .

Antimicrobial Properties

FDMP has shown significant antimicrobial activity against various bacterial strains. Research indicates that fluorinated phenols often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the fluorine atom may increase lipophilicity, allowing better membrane penetration and increased efficacy against microbial cells .

Biodegradation

The biodegradation of FDMP is an area of active research, especially regarding its environmental impact. Studies have identified specific microbial strains capable of degrading FDMP through enzymatic pathways. For instance, Mycobacterium neoaurum has been shown to utilize FDMP as a carbon source, facilitating its breakdown into less harmful metabolites . The initial degradation step involves monooxygenase enzymes that catalyze hydroxylation reactions, leading to further breakdown products that are more amenable to complete mineralization .

Study on Biodegradation Pathways

A notable study investigated the genetic and biochemical mechanisms involved in the biodegradation of 2,6-dimethylphenol (DMP), which is structurally related to FDMP. Researchers isolated genes responsible for the catabolic pathway and demonstrated that specific enzymes (MpdAB) play crucial roles in the initial degradation steps. This study highlighted how understanding these pathways can lead to bioremediation strategies for contaminated environments .

Antimicrobial Efficacy Analysis

Another case study focused on evaluating the antimicrobial efficacy of FDMP against pathogenic bacteria. The study utilized various concentrations of FDMP in agar diffusion tests, revealing that higher concentrations significantly inhibited bacterial growth. This suggests potential applications in developing antimicrobial agents or preservatives in pharmaceuticals and food industries .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 140.15 g/mol |

| Melting Point | 77 - 81 °C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Key Enzymes in Biodegradation | MpdA, MpdB |

Eigenschaften

IUPAC Name |

4-fluoro-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRDTVFZITZMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503666 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-56-9 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.